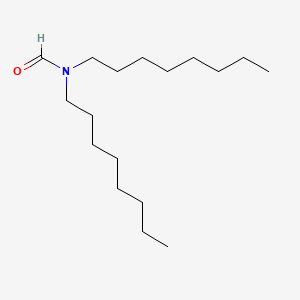

Formamide, N,N-dioctyl-

概要

説明

Formamides are key chemical feedstock for the manufacture of valuable heterocycles, bioactive molecules, and pharmaceuticals . They are also widely used as solvents and softeners in industrial synthesis and processing .

Synthesis Analysis

Formamides can be made efficiently by the direct catalytic coupling of methanol with amines in the presence of metal-based catalysts . An inorganic ligand-supported chromium (III) catalyst, (NH4)3[CrMo6O18(OH)6], shows excellent activity and selectivity . Various primary amines and secondary amines are successfully transformed into the corresponding formamides under mild conditions . Another method involves the direct synthesis of N-formamides by coupling two challenging reactions, namely reductive amination of carbonyl compounds, particularly biomass-derived aldehydes and ketones, and fixation of CO2 in the presence of H2 over a metal-organic framework supported ruthenium catalyst .Molecular Structure Analysis

The molecular weight of formamide is 45.0406 . The IUPAC Standard InChI is InChI=1S/CH3NO/c2-1-3/h1H, (H2,2,3) .Chemical Reactions Analysis

Formamides represent an abundant class of compounds in organic synthesis. They can be made efficiently by the direct catalytic coupling of methanol with amines in the presence of metal-based catalysts . Formamides are also used as versatile intermediates for Leuckart and Vilsmeier–Haack reactions, and especially in the synthesis of formamidines and isocyanates .Physical And Chemical Properties Analysis

The physical and chemical properties of formamide include a molecular weight of 45.0406 . The IUPAC Standard InChI is InChI=1S/CH3NO/c2-1-3/h1H, (H2,2,3) .科学的研究の応用

Synthesis of Heterocycles and Acyclic Systems

N,N-Dioctyl-Formamide: serves as a versatile synthon in the synthesis of heterocycles and acyclic systems. Its polar and aprotic nature, along with a high boiling point, makes it an excellent medium for reactions . It can act as an electrophile or nucleophile, providing a source of several key intermediates in synthetic organic chemistry.

Amination and Amidation Reactions

The compound is utilized in amination and amidation reactions, where it can deliver different functional groups. This includes the formation of amino and amidoalkyl groups, which are fundamental in the development of various organic compounds .

Solvent for Polymer Processing

N,N-Dioctyl-Formamide: is used as a solvent in the processing of polymers. Its ability to dissolve ionic compounds makes it suitable for applications in polymer science, particularly in the synthesis and modification of polyacrylonitrile .

Biotechnological Production Processes

In biotechnology, N,N-Dioctyl-Formamide is explored as an innovative nitrogen source. Metabolic engineering techniques utilize it to support growth and production processes, highlighting its potential in sustainable industrial practices .

Contamination Control in Cultivation Systems

The compound’s role as a nitrogen source can safeguard cultivation systems against contamination in non-sterile conditions. This property is particularly valuable in large-scale fermentation processes, where maintaining sterility can be challenging .

Potential Carbon Source for Bio-production

While N,N-Dioctyl-Formamide has a limited energy content, it’s considered as a potential carbon source that could be combined with formate or CO2 assimilation pathways in bio-production. Its enriched nitrogen content makes it more suitable as a co-substrate .

Safety and Hazards

将来の方向性

Formamides are closely related with prebiotic chemistry and useful reagents in biochemistry and molecular biology, particularly in nucleic acids research . The future direction of formamide research could involve the development of more sustainable and high-value chemical products . The electrosynthesis of formamide from carbon monoxide and nitrite on a Ru-dispersed Cu nanocluster catalyst under ambient conditions is a promising avenue for future research .

作用機序

Target of Action

N,N-Dioctyl-Formamide, also known as Formamide, N,N-dioctyl-, is a chemical compound that is often used in the synthesis of imidazoles . Imidazoles are key components in functional molecules that are used in a variety of everyday applications . .

Mode of Action

It is known to be involved in the synthesis of imidazoles . The compound likely interacts with its targets through chemical reactions, contributing to the formation of the imidazole ring structure .

Biochemical Pathways

Imidazoles are heterocyclic compounds that are utilized in a diverse range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells and other optical applications .

Result of Action

The primary result of N,N-Dioctyl-Formamide’s action is the synthesis of imidazoles . These compounds are key components in functional molecules used in a variety of applications, indicating the significant role of N,N-Dioctyl-Formamide in these processes .

特性

IUPAC Name |

N,N-dioctylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO/c1-3-5-7-9-11-13-15-18(17-19)16-14-12-10-8-6-4-2/h17H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLFVDJUSPWFRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00278080 | |

| Record name | Formamide, N,N-dioctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Formamide, N,N-dioctyl- | |

CAS RN |

6280-57-5 | |

| Record name | Formamide,N-dioctyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formamide, N,N-dioctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

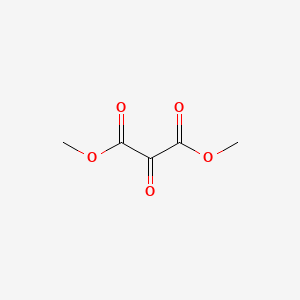

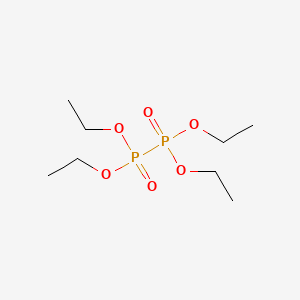

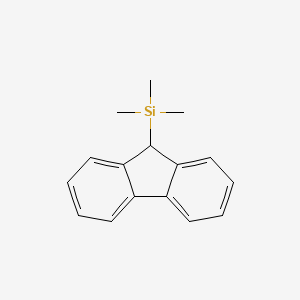

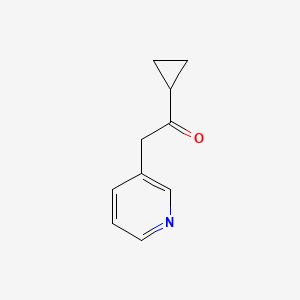

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

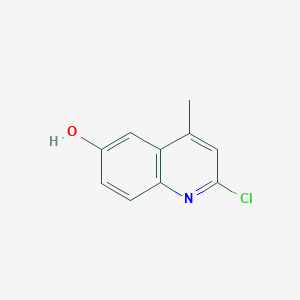

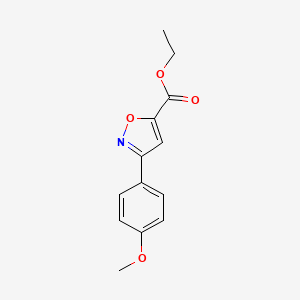

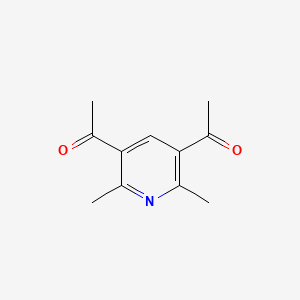

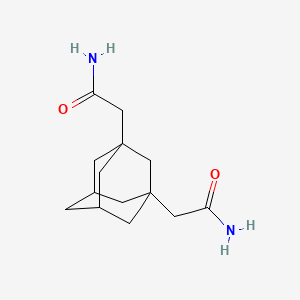

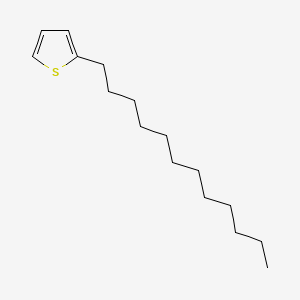

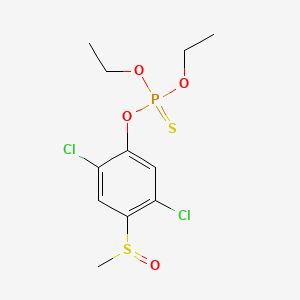

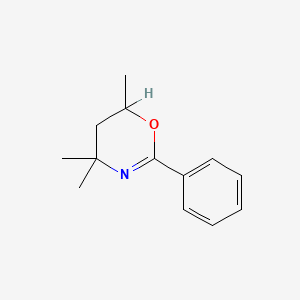

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol](/img/structure/B1595981.png)